Antagonism of GluN2B-containing NMDA receptors: Several studies have explored the potential of 3-substituted indoles and benzimidazole derivatives containing the 1-benzylpiperidin-4-yl moiety as antagonists for GluN2B-containing NMDA receptors [, , , , , ]. This suggests that N-((1-benzylpiperidin-4-yl)methyl)cyclopropanesulfonamide might also exhibit similar activity, potentially targeting neurological and neurodegenerative disorders associated with glutamate-induced excitotoxicity.
Inhibition of Chemokine receptor CCR5: Research indicates that 4-piperidyl benzene sulfonamide derivatives can act as antagonists for the CCR5 receptor []. This receptor is involved in HIV infection, suggesting that compounds like N-((1-benzylpiperidin-4-yl)methyl)cyclopropanesulfonamide could be explored for potential antiviral activity.
Neurological and neurodegenerative disorders research: The potential for GluN2B-containing NMDA receptor antagonism suggests applications in researching conditions like Alzheimer's disease, Parkinson's disease, and epilepsy [, , , , , ].
Antiviral research: The potential for CCR5 receptor antagonism could lead to investigations into its antiviral activity, particularly against HIV [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: